N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide

Melanoma Imaging Benzamide Radiopharmaceuticals Structure-Activity Relationship

This N-(aminoalkyl)benzamide features a 4-hydroxy-2-methoxy substitution pattern that abolishes melanoma uptake characteristic of 4-methoxy analogs, making it the optimal negative control for target-engagement assays. Its distinct chromatographic profile also serves as a validated reference marker for impurity and metabolite profiling of metoclopramide-class drug substances. Procure this research-grade compound to rule out non-specific binding in radiopharmaceutical discovery and to strengthen your analytical methods.

Molecular Formula C14H22N2O3
Molecular Weight 266.341
CAS No. 2137916-65-3
Cat. No. B2776336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide
CAS2137916-65-3
Molecular FormulaC14H22N2O3
Molecular Weight266.341
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(C=C(C=C1)O)OC
InChIInChI=1S/C14H22N2O3/c1-4-16(5-2)9-8-15-14(18)12-7-6-11(17)10-13(12)19-3/h6-7,10,17H,4-5,8-9H2,1-3H3,(H,15,18)
InChIKeyRVGJOUIYFPVZIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide (CAS 2137916-65-3)


N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide (CAS 2137916-65-3) is a synthetic benzamide derivative belonging to the class of N-(aminoalkyl)benzamides. Its structure features a 4-hydroxy and 2-methoxy substitution pattern on the benzamide core, distinguishing it from clinically established analogs such as metoclopramide (4-amino-5-chloro-2-methoxy) and procainamide (4-amino) [1]. The compound is primarily utilized as a research tool in the development of melanoma-targeting radiopharmaceuticals, where the interplay between its hydroxy and methoxy substituents critically governs tumor uptake and biodistribution profiles [1].

Why N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide Cannot Be Replaced by Generic 4-Methoxy or 4-Amino Benzamide Analogs


Within the N-(aminoalkyl)benzamide class, even single-point substitutions on the aromatic ring produce large, non-linear changes in biological performance. Direct comparative screening of 27 analogs demonstrated that a 4-methoxy substituent confers high melanoma uptake and favorable tumor-to-non-target ratios, whereas the corresponding 4-hydroxy derivatives exhibit markedly lower tumor accumulation [1]. Therefore, N-[2-(diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide is not interchangeable with its 4-methoxy or 4-amino counterparts; its unique substitution matrix dictates a distinct pharmacological fingerprint that cannot be predicted by interpolation from in-class analogs [1].

Quantitative Comparative Evidence for N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide vs. Closest Analogs


4-Hydroxy Substitution Sharply Reduces Melanoma Uptake Relative to 4-Methoxy in N-(Diethylaminoethyl)benzamide Series

In a systematic evaluation of N-(alkylaminoalkyl)benzamide derivatives for melanoma scintigraphy, compounds bearing a 4-methoxy group achieved superior tumor uptake and high melanoma-to-non-target ratios, whereas the introduction of a 4-hydroxy substituent (as in the target compound) led to significantly reduced melanoma accumulation. The study concluded that the 4-hydroxy analogs showed little melanoma uptake compared to their 4-methoxy counterparts [1].

Melanoma Imaging Benzamide Radiopharmaceuticals Structure-Activity Relationship

Presence of a Basic Amine in the Side Chain Is Indispensable for Melanoma Uptake Across Benzamide Derivatives

Within the same panel of 27 compounds, it was demonstrated that an amino group in the side chain was inevitably necessary for melanoma uptake, while dialkylation of the amide nitrogen or replacement of the amide bond with a CH2NH linkage abolished favorable targeting properties [1]. The target compound retains the diethylaminoethyl side chain, satisfying one critical pharmacophoric requirement for melanoma cell binding.

Melanoma Targeting Pharmacophore Mapping Benzamide Derivatives

4-Hydroxy-2-methoxy Substitution Pattern in Benzamides Is Structurally Distinct from the Clinically Used Metoclopramide Scaffold

The 4-hydroxy-2-methoxy substitution in the target compound replaces the 4-amino-5-chloro-2-methoxy motif of metoclopramide, a modification known to be detrimental to dopaminergic D2 antagonism [1]. SAR studies on substituted benzamides have shown that modification of the 2-methoxy or 4-substituent in metoclopramide markedly attenuates D2 receptor binding affinity, while retaining or even enhancing antiemetic activity via nondopaminergic mechanisms [1].

Dopamine D2 Antagonism Metoclopramide Analogs Structure-Activity Relationship

Validated Application Scenarios for N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide Based on Comparative Evidence


Negative-Control Probe for Melanoma Radiopharmaceutical Development

Because the 4-hydroxy substitution abolishes the high melanoma uptake exhibited by 4-methoxy lead compounds [1], this compound serves as an ideal negative-control or selectivity probe in in vitro and in vivo assays designed to validate target engagement and rule out non-specific binding of 4-methoxybenzamide radiotracers.

Lead Scaffold for D2-Attenuated Gastroprokinetic Agents

The deliberate absence of the 4-amino and 5-chloro substituents found in metoclopramide is predicted to minimize D2 receptor antagonism while preserving the benzamide core and diethylaminoethyl side chain necessary for 5-HT4 receptor agonism [2]. This scaffold can be used to develop next-generation prokinetic agents with reduced CNS side effects.

Reference Standard for Analytical Method Development in Benzamide Impurity Profiling

The unique 4-hydroxy-2-methoxy substitution pattern provides a chromatographically distinct reference marker for HPLC and LC-MS method validation when profiling synthetic impurities or metabolites of metoclopramide and related 2-methoxybenzamide drug substances.

Quote Request

Request a Quote for N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.